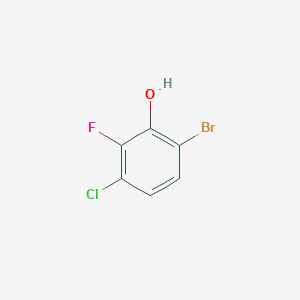
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
- Some derivatives of 1,3,4-oxadiazole have been synthesized and shown to possess good to moderate antimicrobial activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007). Moreover, certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones have shown significant activities against Gram-positive bacteria and also exhibited antiviral activity against HIV-1 (El-Emam et al., 2004).
Anti-Proliferative Activity
- New 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives have been investigated for their anti-proliferative activity in vitro, with some compounds revealing cytotoxic activity against human tumor cell lines, suggesting their potential use in cancer therapy (Liszkiewicz et al., 2003).
Anti-Inflammatory and Antioxidant Activities
- A novel class of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine derivatives have shown significant antioxidant activity, surpassing that of standard Ascorbic acid, and promising anti-inflammatory activity (Sravya et al., 2019).
Antifungal Activity
- Certain 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, synthesized using green chemistry tools like molecular sieves and sonication, exhibited promising antifungal activity against human pathogenic fungal strains, indicating their potential as antifungal agents (Nimbalkar et al., 2016).
Peptidomimetic Building Blocks
- The synthesis of new 1,2,4-oxadiazole based compounds containing a protected amine and a carboxyl or ester group has been achieved, serving as potential peptidomimetic building blocks. This research outlines a simple and mild synthetic route that retains the chirality of starting amino acids, illustrating the versatility of 1,2,4-oxadiazoles in the design of peptidomimetics (Jakopin et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.2ClH/c5-2-1-3-7-8-4(6)9-3;;/h1-2,5H2,(H2,6,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMOSMOWWWJTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(O1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




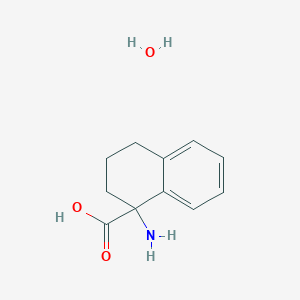
![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)
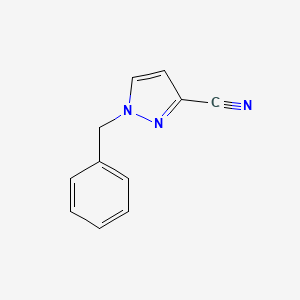
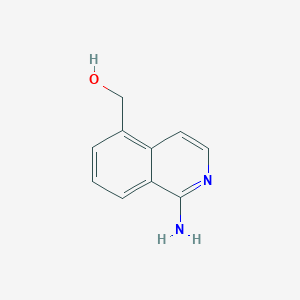
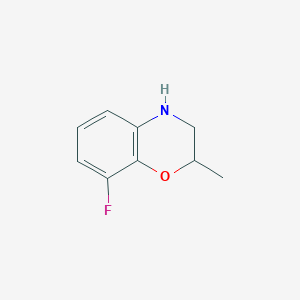
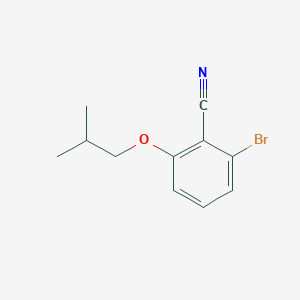

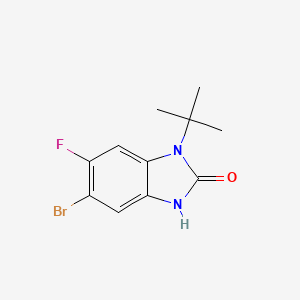
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)

